

# fosinoprilat protein binding and volume of distribution

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## Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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## Key Pharmacokinetic Parameters of Fosinoprilat

Parameter	Value / Range	Conditions & Notes
Plasma Protein Binding (PPB)	>95% [1], ~99.4% [2]	Highly bound to plasma proteins.
Volume of Distribution (Vss)	~10 L [3]	Relatively small. In CHF patients, Vss is similar to healthy subjects [4] [5].
Clearance (CL)	26 - 39 mL/min [2]	Total body clearance.
Elimination Half-Life (t <sub>1/2</sub> )	~12 hours [6] [2]	Effective half-life in hypertensive patients. May be prolonged in heart failure (e.g., 14 hours) [2].

## Detailed Pharmacokinetic Profile and Experimental Data

The provided PK parameters are derived from specific clinical studies. Understanding the experimental context is crucial for accurate interpretation.

- **Absorption and Metabolism:** Fosinopril is a **prodrug** hydrolyzed in the liver and gastrointestinal mucosa to its active form, **fosinoprilat** [6] [7] [1]. The absolute bioavailability of fosinopril is approximately 30-36% [6] [3] [2].
- **Dual Pathway of Elimination:** Fosinoprilat is eliminated equally by the **kidneys** and the **liver** [6] [3] [2]. This balanced clearance means that if one pathway is impaired, the other can compensate, preventing drug accumulation [6] [7]. This is a key differentiator from other ACE inhibitors that rely primarily on renal excretion.

## Key Experimental Protocols and Findings

The following methodologies from pivotal studies provide the evidence for the PK parameters.

### Study 1: Pharmacokinetics in Congestive Heart Failure (CHF)

- **Objective:** To compare the PK of fosinopril/fosinoprilat in patients with established CHF versus matched healthy controls [4] [5].
- **Methodology:** An open-label study where 10 CHF patients and 10 control subjects received both intravenous and oral doses of fosinopril. Plasma concentrations of fosinoprilat and serum ACE activity were measured over time [5].
- **Key Findings:** No significant differences in C<sub>max</sub>, AUC, or V<sub>ss</sub> were found between CHF patients and controls. The study concluded that the dual excretory pathways prevent undue accumulation of fosinoprilat in CHF patients [4] [5].

### Study 2: Pharmacokinetics in Hemodialysis Patients

- **Objective:** To investigate the PK and pharmacodynamics of fosinoprilat in patients with end-stage renal disease undergoing hemodialysis [8].
- **Methodology:** An open-label, randomized study in six hemodialysis patients. Participants received intravenous <sup>14</sup>C-fosinoprilat and oral <sup>14</sup>C-**fosinopril sodium**. Blood and dialysate samples were analyzed for drug concentration and ACE inhibition [8].
- **Key Findings:** The total body clearance of fosinoprilat in these anephric patients was approximately half that of subjects with normal renal function. Hemodialysis cleared only about 1.5% of the

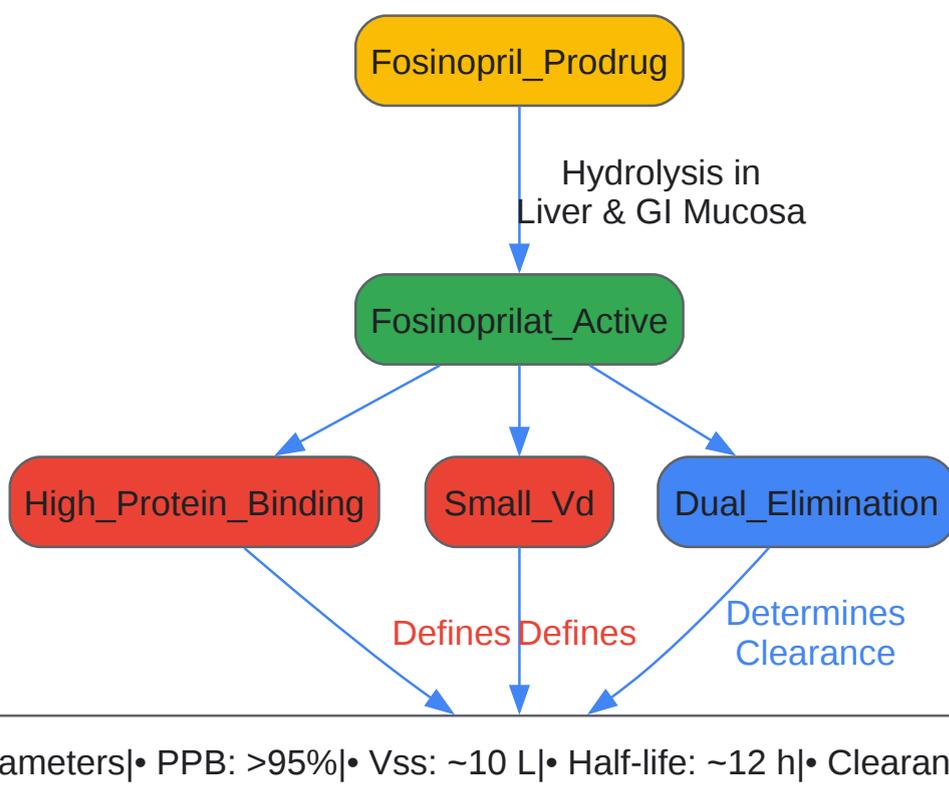
administered dose, confirming that the drug is not significantly dialyzable. Dosage modification or supplemental dosing after dialysis was deemed unnecessary [8].

### Study 3: Cross-Racial Pharmacokinetic Comparison

- **Objective:** To compare the PK of fosinoprilat after intravenous administration between healthy Chinese and White men [9].
- **Methodology:** A study of 12 Chinese men receiving a 7.5 mg IV dose of fosinoprilat, with data compared to a previous study in nine White men using the same protocol [9].
- **Key Findings:** Chinese subjects had a significantly lower  $V_{ss}$  and total clearance than White subjects. The researchers hypothesized that this could be related to differences in plasma protein binding, liver elimination function, and kidney excretory function [9].

## Visualizing Fosinoprilat's Pharmacokinetic Relationships

The diagram below illustrates the journey of fosinopril through the body, its conversion to the active metabolite fosinoprilat, and the key pharmacokinetic relationships and parameters discussed.



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